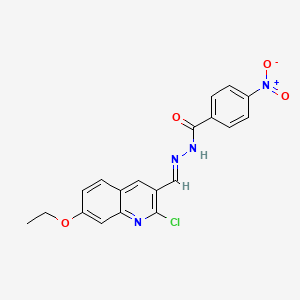

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide, also known as CQENH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazone derivative that has been synthesized and evaluated for its various properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide and similar heterocyclic compounds based on the quinoline moiety have been researched for their potential as corrosion inhibitors. In a study focusing on the novel heterocyclic compounds derived from 8-hydroxyquinoline, it was found that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments. The study utilized electrochemical techniques, Density Functional Theory (DFT), and Monte Carlo Simulations (MC) to evaluate the inhibition performance, which reached up to 96% effectiveness at optimal concentrations. The compounds were shown to form protective layers on the metal surface through adsorption, adhering to the Langmuir adsorption model (Rbaa et al., 2019).

Antimicrobial Activity

Quinazoline derivatives, which share structural similarities with (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide, have been synthesized and assessed for their antimicrobial properties. Novel quinazolinone derivatives were prepared and their antimicrobial activity was evaluated, showing significant potential against various bacterial strains. This highlights the versatility of quinoline-based compounds in medicinal chemistry and their possible applications in developing new antimicrobial agents (Habib et al., 2012).

Catalysis

Quinoline derivatives have also been explored in the context of catalysis, particularly in the reduction of nitroarenes to aminoarenes. A study demonstrated that various nitroarenes with substituents such as chloro, methyl, or methoxy groups could be efficiently reduced to their corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This research opens up pathways for utilizing (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide and similar compounds in catalytic reactions, especially in the synthesis of valuable organic compounds (Watanabe et al., 1984).

Antiviral and Anti-inflammatory Agents

Furthermore, quinoline and its derivatives have been investigated for their potential as antiviral and anti-inflammatory agents. The synthesis and biological evaluation of various quinoline derivatives have shown promising results in this area. For example, certain quinoline-8-yloxy compounds have demonstrated significant inhibition against bacterial and fungal growth, indicating their potential as antimicrobial and possibly anti-inflammatory agents (Ahmed et al., 2006).

properties

IUPAC Name |

N-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O4/c1-2-28-16-8-5-13-9-14(18(20)22-17(13)10-16)11-21-23-19(25)12-3-6-15(7-4-12)24(26)27/h3-11H,2H2,1H3,(H,23,25)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPKVIPAZUDEBV-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)